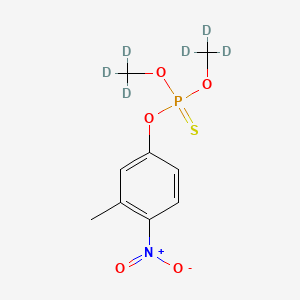

Fenitrothion-d6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fenitrothion-d6 is the deuterium labeled Fenitrothion . Fenitrothion is one of the most widely used organophosphorus pesticides and is a cholinesterase inhibiting insecticide/acaricid . It is widely used as a broad-spectrum insecticide on cotton crops, vegetable crops, fruit crops, and field crops, especially paddy .

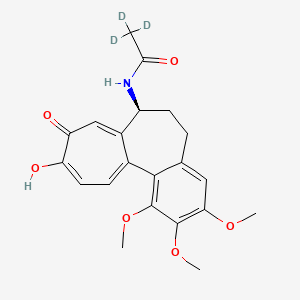

Molecular Structure Analysis

The molecular formula of Fenitrothion-d6 is C9H12NO5PS . The exact mass is 283.05504113 g/mol . The InChI is InChI=1S/C9H12NO5PS/c1-7-6-8 (4-5-9 (7)10 (11)12)15-16 (17,13-2)14-3/h4-6H,1-3H3/i2D3,3D3 .Applications De Recherche Scientifique

Fenitrothion shows androgen receptor antagonism, blocking dihydrotestosterone-dependent activity in a competitive manner. This suggests its potential as a pharmaceutical antiandrogen, with potency comparable to flutamide, a known pharmaceutical antiandrogen (Tamura et al., 2001).

Its impact on forest songbirds was studied, showing that fenitrothion application had sublethal and long-term consequences, affecting bird behavior and possibly populations (Millikan & Smith, 1990).

Fenitrothion's blood toxicity in Wistar rats was investigated, revealing changes in haematological, biochemical, and oxidative stress parameters. Protective effects of selenium and vitamin C against fenitrothion-induced toxicity were also explored (Milošević et al., 2017).

Novel DNA aptameric sensors were developed to detect fenitrothion, addressing the challenge of detecting its residues in the environment due to its small molecule nature (Trinh et al., 2021).

The in vitro interaction of fenitrothion with DNA was studied using voltammetric and spectroscopic methods, highlighting its potential for genotoxic effects (Ahmadi & Jafari, 2010).

Fenitrothion's testicular toxicity in rats was examined, and the protective effect of quercetin against this toxicity was explored (Saber et al., 2016).

A strain of Burkholderia was isolated for its ability to degrade fenitrothion, suggesting potential applications in bioremediation of contaminated environments (Zhang et al., 2006).

Cerium(IV) oxide decorated on reduced graphene oxide was used to develop a selective and sensitive electrochemical sensor for fenitrothion determination (Ensafi et al., 2017).

Mécanisme D'action

Target of Action

Fenitrothion-d6, a deuterium-labeled variant of Fenitrothion, primarily targets cholinesterase (ChE) . Cholinesterase is an enzyme that plays a crucial role in the nervous system by hydrolyzing the neurotransmitter acetylcholine (ACh), thereby terminating nerve impulses at the synaptic junctions .

Mode of Action

As a cholinesterase inhibitor, Fenitrothion-d6 prevents the breakdown of acetylcholine . This leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of the neurons. The result is a disruption of the normal communication between nerve cells, leading to a range of neurological symptoms .

Biochemical Pathways

The primary biochemical pathway affected by Fenitrothion-d6 is the cholinergic pathway, specifically the hydrolysis of acetylcholine by cholinesterase . The inhibition of cholinesterase leads to an accumulation of acetylcholine, disrupting normal neuronal signaling. Additionally, Fenitrothion-d6 leads to the accumulation of nitrophenols .

Pharmacokinetics

The pharmacokinetics of Fenitrothion-d6 are influenced by its physicochemical properties and the route of administration . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . .

Result of Action

The primary molecular effect of Fenitrothion-d6 is the inhibition of cholinesterase, leading to an overstimulation of the neurons . This can result in a range of symptoms, from mild discomfort to severe neurological damage, depending on the level of exposure. At the cellular level, Fenitrothion-d6 can lead to the accumulation of nitrophenols .

Action Environment

Fenitrothion-d6, like other organophosphorus pesticides, is used in a variety of environments, including cotton crops, vegetable crops, fruit crops, and field crops . Its effectiveness can be influenced by various environmental factors, such as temperature, humidity, and the presence of other chemicals.

Safety and Hazards

Fenitrothion-d6, like its parent compound Fenitrothion, is toxic and should be handled with care . It should be kept away from food, drink, and animal feeding stuffs . All packages and containers should be handled carefully to minimize spills . The formation of mists should be avoided . Contact with skin and eyes should be avoided . If swallowed, medical attention should be sought immediately .

Propriétés

IUPAC Name |

(3-methyl-4-nitrophenoxy)-sulfanylidene-bis(trideuteriomethoxy)-λ5-phosphane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12NO5PS/c1-7-6-8(4-5-9(7)10(11)12)15-16(17,13-2)14-3/h4-6H,1-3H3/i2D3,3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNOLGFHPUIJIMJ-XERRXZQWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OP(=S)(OC)OC)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OP(=S)(OC1=CC(=C(C=C1)[N+](=O)[O-])C)OC([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12NO5PS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661971 |

Source

|

| Record name | O,O-Bis[(~2~H_3_)methyl] O-(3-methyl-4-nitrophenyl) phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fenitrothion-d6 | |

CAS RN |

203645-59-4 |

Source

|

| Record name | O,O-Bis[(~2~H_3_)methyl] O-(3-methyl-4-nitrophenyl) phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2,6-dichloroanilino)-5-methoxyphenyl]-N,N-dimethylacetamide](/img/structure/B562918.png)

![6-Aminospiro[chromane-2,3'-thietan]-4-one](/img/structure/B562928.png)